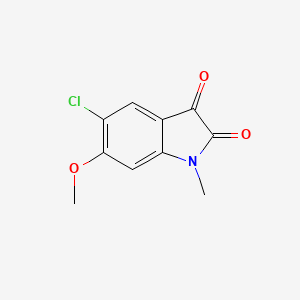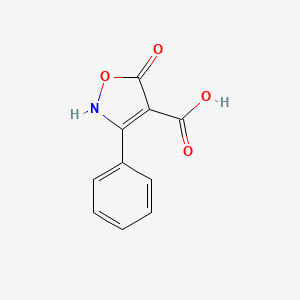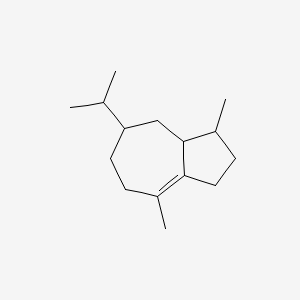
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene is a natural sesquiterpenic hydrocarbon with the molecular formula C15H26This compound is characterized by its unique structure, which includes an isopropyl group and a ring system with unsaturation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves the isolation of the compound from the resin of Dipterocarpus alatus. The process begins with the extraction of the resin, followed by purification using techniques such as distillation and chromatography. The compound can also be synthesized through hydrogenation and dehydrogenation reactions, which involve the addition or removal of hydrogen atoms under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from natural sources. The resin is collected, and the compound is isolated using advanced purification techniques. This method ensures a high yield of pure this compound, which can be used for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives.
Reduction: The compound can be reduced to form hydrogenated products.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as platinum or palladium is commonly used.
Substitution: Halogens and other electrophiles are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include various oxygenated and hydrogenated derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances, flavors, and other industrial products .
Mécanisme D'action
The mechanism of action of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that this compound may modulate various signaling pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: A similar sesquiterpenic hydrocarbon with a different ring structure.
Bisabolene: Another sesquiterpene with similar chemical properties but different biological activities.
Farnesene: A sesquiterpene with a similar molecular formula but different structural features .
Uniqueness of 3,8-Dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
This compound is unique due to its specific ring structure and the presence of an isopropyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18663-48-4 |
|---|---|
Formule moléculaire |
C15H26 |
Poids moléculaire |
206.373 |
Nom IUPAC |
3,8-dimethyl-5-propan-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene |
InChI |
InChI=1S/C15H26/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10,12-13,15H,5-9H2,1-4H3 |
Clé InChI |
AAPYGFMEZRXPJI-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(CCC(CC12)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2S,4S)-2-(methoxymethyl)-3-oxa-6-azatricyclo[4.3.0.02,4]nonane](/img/structure/B578951.png)
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
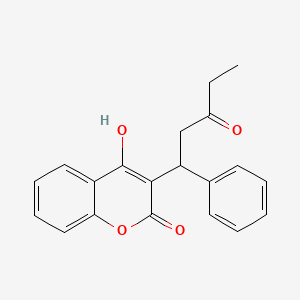
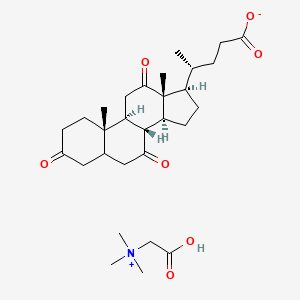
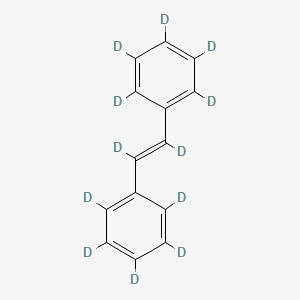
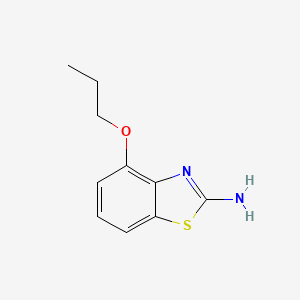

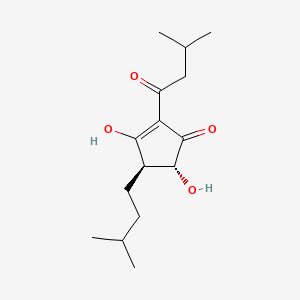
![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)
